molecular formula C10H10N2O3S B14336347 5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione CAS No. 106687-41-6

5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione

Cat. No.: B14336347
CAS No.: 106687-41-6
M. Wt: 238.27 g/mol
InChI Key: QJCXDVQOODSHCL-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization Reactions: Using thiourea derivatives and appropriate aldehydes or ketones.

    Reaction Conditions: Often carried out in the presence of catalysts such as acids or bases, and under controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds may involve scalable processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could yield thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst in organic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Possible applications as enzyme inhibitors in biochemical studies.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

Industry

    Agriculture: Use as a component in agrochemicals.

    Manufacturing: Application in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazine Derivatives: Compounds with similar thiadiazine rings.

    Sulfur-Nitrogen Heterocycles: Other heterocycles containing sulfur and nitrogen atoms.

Uniqueness

5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione may exhibit unique properties such as specific reactivity patterns or biological activity that distinguish it from other similar compounds.

Properties

CAS No.

106687-41-6

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

3-methyl-1,1-dioxo-6-phenyl-2H-1,2,6-thiadiazin-5-one

InChI

InChI=1S/C10H10N2O3S/c1-8-7-10(13)12(16(14,15)11-8)9-5-3-2-4-6-9/h2-7,11H,1H3

InChI Key

QJCXDVQOODSHCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(S(=O)(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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